Potent sEH Inhibition vs. Parent Drug Nabumetone and Structural Analogs
This compound acts as a potent inhibitor of human soluble epoxide hydrolase (sEH). In a direct enzymatic assay using human recombinant sEH expressed in baculovirus-infected Sf9 insect cells, it exhibited an IC50 of 15 nM [1]. This is a critical differentiation from its parent compound, Nabumetone, which is a prodrug NSAID with a completely different mechanism of action and no reported sEH inhibitory activity. Furthermore, a structurally related β-diketone comparator, 4,4,4-trifluoro-1-(6-methoxynaphthalen-2-yl)butane-1,3-dione, has been studied primarily as a metal chelator in coordination chemistry and lacks documented biological enzyme inhibition data of this potency [2].
| Evidence Dimension | Potency of inhibition (IC50) against human recombinant soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC50 = 15 nM |
| Comparator Or Baseline | Nabumetone (CAS 42924-53-8): No reported sEH inhibitory activity. 4,4,4-Trifluoro-1-(6-methoxynaphthalen-2-yl)butane-1,3-dione: No reported biological activity data. |
| Quantified Difference | Selective potency of 15 nM for the target compound vs. no measurable activity for the comparators in this assay. |
| Conditions | Inhibition of human recombinant sEH expressed in baculovirus infected Sf9 insect cells, assessed as reduction in 6-methoxynaphthaldehyde formation using PHOME as substrate. |
Why This Matters
This quantifiable potency establishes the compound as a viable chemical probe for studying the sEH pathway, a role that its parent drug and closely related analogs cannot fulfill.
- [1] BindingDB. Entry BDBM50620372; CHEMBL5428089. IC50 = 15 nM for human recombinant sEH. View Source
- [2] Wang, D.-J., Fan, L., & Zheng, C.-Y. (2010). Synthesis and Crystal Structure of a New Cobalt(II) Complex: Bis(pyridine)bis(4,4,4-trifluoro-1-(6-methoxynaphthalen-2-yl)butane-1,3-dione) Cobalt(II). Journal of Chemical Crystallography, 40(10), 803-806. View Source
